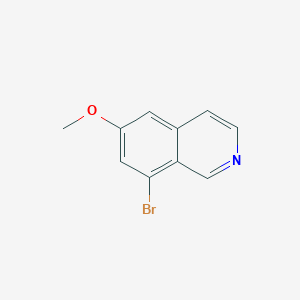![molecular formula C6H12O2 B6210336 [1-(hydroxymethyl)-2-methylcyclopropyl]methanol CAS No. 39590-82-4](/img/new.no-structure.jpg)
[1-(hydroxymethyl)-2-methylcyclopropyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(hydroxymethyl)-2-methylcyclopropyl]methanol: is a chemical compound with the molecular formula C6H12O2 It is a derivative of cyclopropane, featuring two hydroxymethyl groups attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(hydroxymethyl)-2-methylcyclopropyl]methanol typically involves the reaction of cyclopropane derivatives with formaldehyde under basic conditions. One common method is the hydroxymethylation of cyclopropane using aqueous formaldehyde (37-41%) in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of a hydroxymethyl intermediate, which is then further reacted to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
[1-(hydroxymethyl)-2-methylcyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclopropylmethanol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or hydrobromic acid (HBr) for halogenation reactions.
Major Products
Oxidation: Cyclopropane-1,1-dicarboxylic acid.
Reduction: Cyclopropylmethanol.
Substitution: Cyclopropylmethyl halides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, [1-(hydroxymethyl)-2-methylcyclopropyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound has been investigated for its potential use in drug development, particularly as an intermediate in the synthesis of biologically active molecules. Its hydroxymethyl groups can be modified to create derivatives with enhanced pharmacological properties .
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile precursor for the synthesis of high-performance materials .
Wirkmechanismus
The mechanism by which [1-(hydroxymethyl)-2-methylcyclopropyl]methanol exerts its effects is primarily through its ability to participate in chemical reactions that modify its structure. The hydroxymethyl groups can interact with various molecular targets, leading to the formation of new compounds with different properties. These interactions can involve pathways such as oxidation-reduction and nucleophilic substitution, which are fundamental to its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Bis(hydroxymethyl)cyclopropane: Similar in structure but lacks the methyl group on the cyclopropane ring.
Cyclopropylmethanol: Contains only one hydroxymethyl group.
Cyclopropane-1,1-dicarboxylic acid: An oxidized form of the compound.
Uniqueness
[1-(hydroxymethyl)-2-methylcyclopropyl]methanol is unique due to the presence of both hydroxymethyl and methyl groups on the cyclopropane ring.
Eigenschaften
CAS-Nummer |
39590-82-4 |
|---|---|
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



